

chirality of trans-1,2-Cyclohexanediol and its enantiomers

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediol*

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An In-depth Technical Guide on the Chirality of **trans-1,2-Cyclohexanediol** and its Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

trans-1,2-Cyclohexanediol is a chiral molecule of significant interest in synthetic organic chemistry, particularly in the fields of asymmetric synthesis and drug development. Unlike its achiral meso counterpart, cis-1,2-cyclohexanediol, the trans isomer exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-**trans-1,2-cyclohexanediol** and (1S,2S)-**trans-1,2-cyclohexanediol**. The stereospecific arrangement of its vicinal diols on the cyclohexane backbone makes it a valuable chiral auxiliary and a versatile building block for the synthesis of complex molecules. This guide provides a detailed overview of the stereochemistry, physicochemical properties, synthesis, and chiral resolution of **trans-1,2-cyclohexanediol**.

Introduction to Stereoisomerism in 1,2-Cyclohexanediol

Cyclohexane-1,2-diol is a vicinal diol that can exist as two primary stereoisomers: cis and trans. [1] The spatial orientation of the two hydroxyl (-OH) groups relative to the plane of the cyclohexane ring determines the molecule's properties and chirality.

- **cis-1,2-Cyclohexanediol**: In the cis isomer, both hydroxyl groups are on the same side of the ring. This configuration results in a molecule with an internal plane of symmetry, making it an achiral meso compound.^[2] Therefore, it does not exhibit optical activity.
- **trans-1,2-Cyclohexanediol**: In the trans isomer, the hydroxyl groups are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. Consequently, **trans-1,2-cyclohexanediol** exists as a racemic mixture of two enantiomers.

The Enantiomers of trans-1,2-Cyclohexanediol

The chirality of **trans-1,2-cyclohexanediol** arises from the two stereocenters at carbons C1 and C2. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules:

- (1R,2R)-**trans-1,2-Cyclohexanediol**
- (1S,2S)-**trans-1,2-Cyclohexanediol**

These two molecules are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility, but they rotate plane-polarized light in equal but opposite directions. The enantiomerically pure forms are critical in asymmetric catalysis and as chiral building blocks in the synthesis of pharmaceuticals.^[3]

Physicochemical Properties

The quantitative data for racemic **trans-1,2-cyclohexanediol** and its individual enantiomers are summarized below.

Property	Racemic trans-1,2-Cyclohexanediol	(1R,2R)-trans-1,2-Cyclohexanediol	(1S,2S)-trans-1,2-Cyclohexanediol
Synonyms	(±)-trans-1,2-Cyclohexanediol	(-)-trans-1,2-Cyclohexanediol	(+)-trans-1,2-Cyclohexanediol
CAS Number	1460-57-7[4]	1072-86-2[3]	57794-08-8[5]
Molecular Formula	C ₆ H ₁₂ O ₂ [4]	C ₆ H ₁₂ O ₂ [3]	C ₆ H ₁₂ O ₂ [5]
Molecular Weight	116.16 g/mol [4]	116.16 g/mol [3]	116.16 g/mol [5]
Appearance	Off-white crystalline powder[6]	Crystalline solid	Crystalline solid
Melting Point	101-104 °C[7]	107-109 °C	107-109 °C[8]
Specific Rotation ([α] ²⁰ /D)	0°	-39° (c=1.6 in H ₂ O)	+39° (c=1.6 in H ₂ O)[8]
Solubility	Soluble in chloroform, methanol[6]	Soluble in chloroform, methanol	Soluble in chloroform, methanol

Experimental Protocols

Synthesis of Racemic trans-1,2-Cyclohexanediol

A common method for synthesizing the racemic mixture of **trans-1,2-cyclohexanediol** is through the performic acid oxidation of cyclohexene, followed by hydrolysis of the intermediate formate ester.[9][10]

Materials and Reagents:

- Cyclohexene (1.0 mole, 82 g)
- 88% Formic acid (13.7 moles, 600 mL)
- 30% Hydrogen peroxide (1.4 moles, 140 mL)
- Sodium hydroxide (80 g)

- Ethyl acetate
- Deionized water

Procedure:

- **Formic Acid Preparation and Reaction:** In a 1-L three-necked flask equipped with a stirrer and thermometer, add 30% hydrogen peroxide (140 mL) to 88% formic acid (600 mL).
- **Addition of Cyclohexene:** Slowly add cyclohexene (82 g) to the solution over 20-30 minutes. Maintain the reaction temperature between 40-45°C by using an ice bath and controlling the addition rate.^[9]
- **Reaction Completion:** After the addition is complete, continue stirring at 40°C for one hour, then let the mixture stand overnight at room temperature.^[9]
- **Removal of Acid:** Remove the formic acid and water by distillation under reduced pressure on a steam bath.^[9]
- **Hydrolysis:** To the viscous residue, add an ice-cold solution of sodium hydroxide (80 g in 150 mL of water) in small portions, ensuring the temperature does not exceed 45°C. Warm the resulting alkaline solution to 45°C.^[9]
- **Extraction and Purification:** Add an equal volume of ethyl acetate (approx. 350 mL) and perform extraction. The organic layers are combined, and the solvent is distilled until the product begins to crystallize. The crude product is cooled to 0°C and collected by filtration.^[9]
- **Final Product:** The crude solid is purified by distillation under reduced pressure (b.p. 120–125°/4 mm) to yield pure **trans-1,2-cyclohexanediol**.^[9]

Chiral Resolution of Enantiomers

The resolution of racemic **trans-1,2-cyclohexanediol** can be achieved by forming diastereomeric complexes with a chiral resolving agent, such as tartaric acid. The differing solubilities of the resulting diastereomers allow for their separation.^[1]

Materials and Reagents:

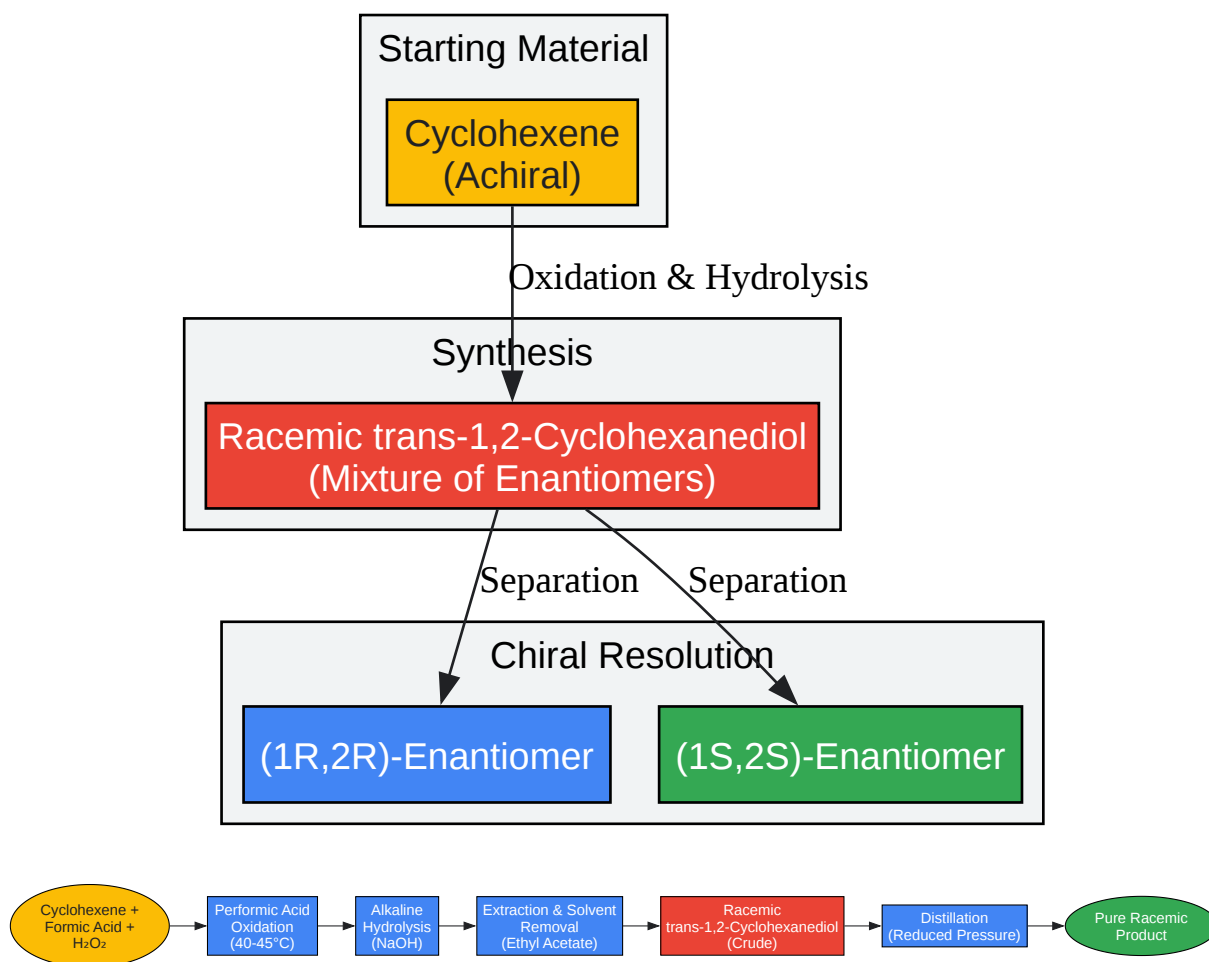
- Racemic **trans-1,2-cyclohexanediol** (CHD)
- (2R,3R)-(+)-Tartaric acid (or (2S,3S)-(-)-tartaric acid)
- Ethanol
- Supercritical Carbon Dioxide (for SFE separation)

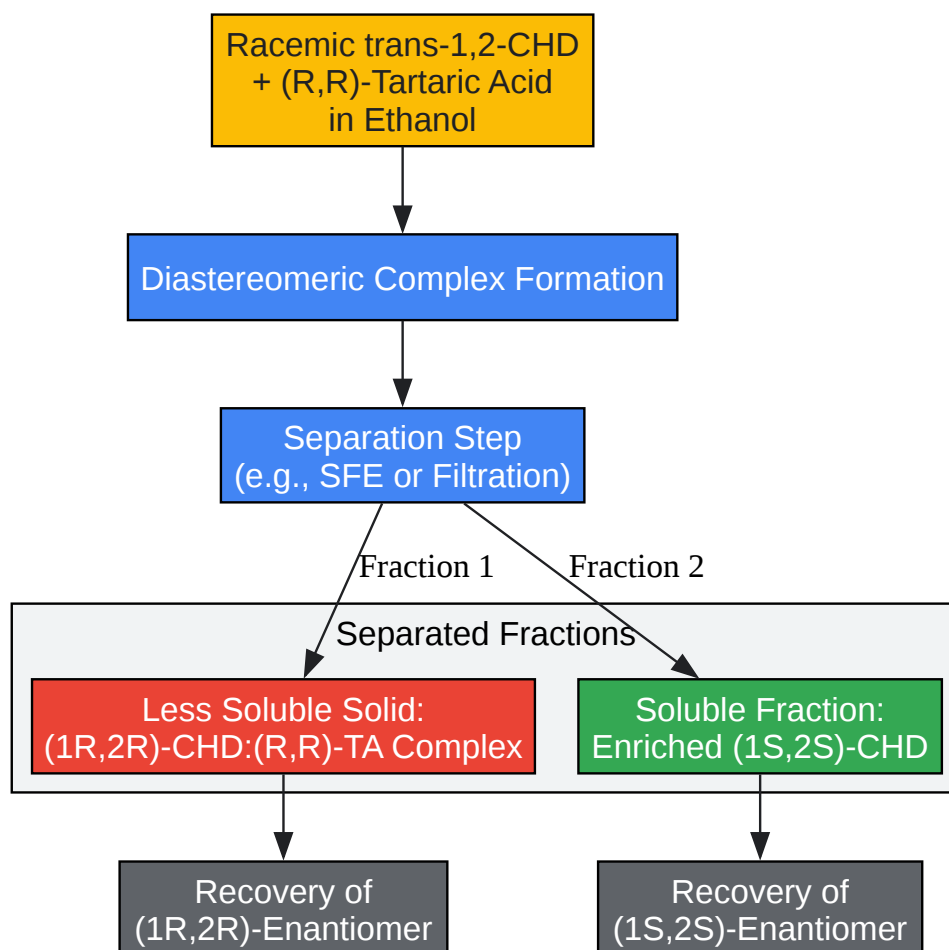
Procedure:

- **Diastereomeric Complex Formation:** A racemic mixture of **trans-1,2-cyclohexanediol** is reacted with (2R,3R)-(+)-tartaric acid in ethanol. A molar ratio of 0.5:1 (tartaric acid:racemic CHD) is typically used.^[1] The (2R,3R)-(+)-tartaric acid selectively forms a stable diastereomeric co-crystal with (1R,2R)-(-)-cyclohexanediol.^{[1][11]} The (1S,2S) enantiomer remains largely unreacted in the solution.^[2]
- **Separation:** The separation of the crystallized diastereomeric complex from the unreacted enantiomer can be performed by filtration. Alternatively, a more advanced and environmentally benign method is Supercritical Fluid Extraction (SFE).^[2]
- **SFE Protocol Outline:**
 - The unreacted, (1S,2S)-rich mixture of enantiomers is first recovered from the solid mixture using supercritical CO₂ at a lower temperature and pressure (e.g., 20 MPa and 33°C).^[2]
 - The temperature is then raised (e.g., >73°C) at the same pressure. This increase in temperature decomposes the diastereomeric co-crystal in situ, releasing the (1R,2R)-cyclohexanediol, which is then extracted.^[2]
- **Recovery of Enantiomers:** The separated fractions are collected, and the resolving agent is removed to yield the enriched or pure (1R,2R) and (1S,2S) enantiomers. The process can be repeated to achieve higher enantiomeric excess (ee > 99%).^[2]

Visualized Workflows and Relationships

The following diagrams illustrate the key stereochemical relationships and experimental workflows described in this guide.





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